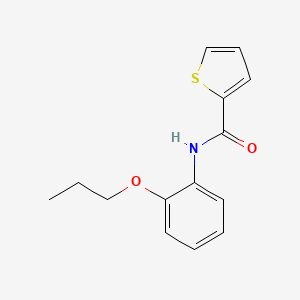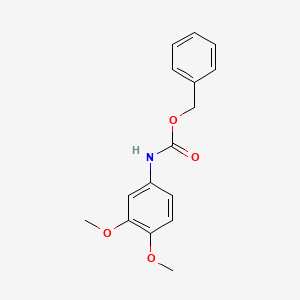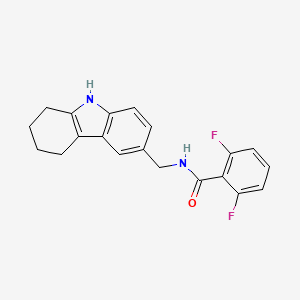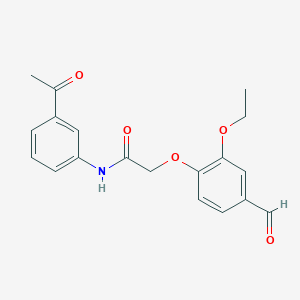
2-(4-iodo-2-methylphenoxy)-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride
Overview
Description
2-(4-iodo-2-methylphenoxy)ethylamine hydrochloride is a complex organic compound characterized by the presence of an iodinated phenoxy group and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-2-methylphenoxy)ethylamine hydrochloride typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The iodinated phenoxy group can be introduced through iodination reactions using iodine or iodinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the iodinated phenoxy group, potentially replacing the iodine with hydrogen or other substituents.
Substitution: The iodinated phenoxy group is susceptible to nucleophilic substitution reactions, where the iodine can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-iodo-2-methylphenoxy)ethylamine hydrochloride is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of iodinated phenoxy groups with biological molecules. Its structure allows for the investigation of binding affinities and mechanisms of action in biological systems.
Medicine
Medically, this compound has potential applications as a precursor for developing new pharmaceuticals. Its unique structure may provide therapeutic benefits in treating certain diseases, although further research is needed to fully understand its medicinal properties.
Industry
In the industrial sector, 2-(4-iodo-2-methylphenoxy)ethylamine hydrochloride can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-iodo-2-methylphenoxy)ethylamine hydrochloride involves its interaction with specific molecular targets. The iodinated phenoxy group can interact with enzymes or receptors, potentially inhibiting or activating their functions. The tetrahydrofuran ring may also play a role in stabilizing the compound’s binding to its targets. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: This compound shares the iodinated phenoxy group but lacks the tetrahydrofuran ring.
Methylphenidate: Although structurally different, it also contains a phenoxy group and is used in medicinal chemistry.
Uniqueness
What sets 2-(4-iodo-2-methylphenoxy)ethylamine hydrochloride apart is the combination of the iodinated phenoxy group and the tetrahydrofuran ring. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-iodo-2-methylphenoxy)-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20INO2.ClH/c1-11-9-12(15)4-5-14(11)18-8-6-16-10-13-3-2-7-17-13;/h4-5,9,13,16H,2-3,6-8,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEQSULSBGPDRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)OCCNCC2CCCO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[2-[2-(3-Nitrophenoxy)ethoxy]ethoxy]quinoline](/img/structure/B4405291.png)
![[2-(3-Morpholin-4-ylpropoxy)phenyl]methanol;hydrochloride](/img/structure/B4405299.png)
![3-[4-(3-Methylpiperidin-1-yl)butoxy]benzaldehyde;hydrochloride](/img/structure/B4405304.png)
![1-fluoro-2-{[(4-methylphenyl)sulfonyl]methyl}benzene](/img/structure/B4405316.png)




![4-[2-(2-Chloro-6-prop-2-enylphenoxy)ethyl]morpholine;hydrochloride](/img/structure/B4405351.png)
![2-[(3-ethoxybenzoyl)amino]-3-methylbenzoic acid](/img/structure/B4405352.png)
![[2-[(4-Chloro-2-methylphenyl)carbamoyl]phenyl] acetate](/img/structure/B4405359.png)
![1-[2-(3-Morpholin-4-ylpropoxy)phenyl]propan-1-one;hydrochloride](/img/structure/B4405370.png)
![5-Chloro-2-[4-(4-methylpiperazin-1-yl)butoxy]benzaldehyde;hydrochloride](/img/structure/B4405377.png)
![4-[3-(4-Propan-2-yloxyphenoxy)propyl]morpholine;hydrochloride](/img/structure/B4405383.png)
